molecular formula C9H12ClN3O2 B2557679 Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl CAS No. 1958101-03-5

Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate HCl

Cat. No.: B2557679
CAS No.: 1958101-03-5
M. Wt: 229.66
InChI Key: RKMORDJUMWMDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C9H12ClN3O2. It is a pale-yellow to yellow-brown solid that is primarily used in scientific research. This compound is known for its unique structure, which includes an azetidine ring fused to a pyrimidine ring, making it a valuable molecule for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with pyrimidine carboxylates under controlled conditions. One common method includes the use of methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced azetidine compounds .

Scientific Research Applications

Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine and pyrimidine rings in its structure allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate hydrochloride is unique due to its combined azetidine and pyrimidine structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c1-14-9(13)7-4-11-8(12-5-7)6-2-10-3-6;/h4-6,10H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMORDJUMWMDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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